Technical Monograph: [4-(Difluoromethoxy)-3-methoxyphenyl]methanol
Technical Monograph: [4-(Difluoromethoxy)-3-methoxyphenyl]methanol
CAS: 170924-50-2
Formula:
Executive Summary & Chemical Architecture
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol is a specialized fluorinated benzyl alcohol derivative serving as a critical scaffold in modern medicinal chemistry. It represents a "masked" catechol system where the phenolic hydroxyl is protected by a difluoromethyl group (
Unlike the trifluoromethoxy group (
-
Lipophilicity Booster: It increases the LogP of the parent molecule, enhancing membrane permeability.
-
Hydrogen Bond Donor: The terminal proton in
is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor. This allows it to mimic a hydroxyl group in receptor binding while resisting metabolic glucuronidation.
This compound is structurally homologous to intermediates used in the synthesis of PDE4 inhibitors (e.g., Roflumilast) and is widely employed to introduce the pharmacophore into kinase inhibitors and proton pump inhibitors.
Strategic Synthesis Protocols
Note: The following protocols prioritize safety and scalability, moving away from the traditional use of gaseous Chlorodifluoromethane (Freon-22), which requires specialized handling and is an ozone-depleting substance.
Phase 1: O-Difluoromethylation of Vanillin
The critical step is the introduction of the
Reaction Logic:
The reaction proceeds via the thermal decarboxylation of the chlorodifluoroacetate anion to generate highly reactive difluorocarbene (
Protocol:
-
Reagents: Vanillin (1.0 eq), Sodium Chlorodifluoroacetate (2.5 eq),
(2.0 eq). -
Solvent: DMF/Water (10:1 ratio). The water is crucial to facilitate the protonation step after carbene insertion.
-
Conditions: Heat to 95–100°C.
-
Critical Control Point: Gas evolution (
) will be vigorous. Ensure the system is vented through a bubbler. Do not seal the vessel.
-
-
Workup: Dilute with water, extract with Ethyl Acetate. The intermediate, 4-(difluoromethoxy)-3-methoxybenzaldehyde , is obtained as a pale yellow oil.[2]
Phase 2: Chemoselective Reduction to Alcohol (CAS 170924-50-2)
The conversion of the aldehyde to the target alcohol is achieved via a standard hydride reduction.
Protocol:
-
Setup: Dissolve the intermediate aldehyde (from Phase 1) in Methanol (0.5 M concentration). Cool to 0°C.
-
Reagent Addition: Add Sodium Borohydride (
, 0.6 eq) portion-wise over 15 minutes.-
Why: Adding solid
to a warm solution can cause rapid hydrogen evolution and solvent boil-over. 0°C controls the exotherm.
-
-
Monitoring: TLC (Hexane/EtOAc 2:1). The aldehyde spot will disappear, replaced by a lower Rf alcohol spot.
-
Quench: Add Saturated
solution dropwise to destroy excess hydride. -
Isolation: Remove MeOH under vacuum. Extract aqueous residue with DCM.[2][3] Dry over
.[2]
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis workflow utilizing solid-state difluorocarbene precursors for enhanced safety.
Analytical Characterization Profile
To validate the identity of CAS 170924-50-2, the following spectral signatures must be confirmed. The Triplet at 6.5 ppm in proton NMR is the diagnostic "fingerprint" of the difluoromethoxy group.
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR | ||
| 1H NMR | Benzylic | |
| 1H NMR | ||
| 19F NMR | ||
| IR | Hydroxyl | Broad band at 3300–3400 |
| MS (ESI) | Molecular Ion | m/z 204.1 |
Application in Drug Design (SAR)
This molecule is rarely a final drug but a high-value "warhead" carrier.
The "Fluorine Scan" Strategy:
In lead optimization, medicinal chemists often replace a standard methoxy group (
-
Metabolic Blockade: The C-F bonds are stronger than C-H bonds, preventing oxidative dealkylation by Cytochrome P450 enzymes.
-
Acidity Modulation: The electron-withdrawing nature of the
group lowers the pKa of the phenol (if deprotected) or alters the electronics of the aromatic ring, affecting the binding affinity of the entire scaffold.
Figure 2: Divergent synthetic utility of the alcohol scaffold in medicinal chemistry libraries.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Specific Risk: The difluoromethoxy group is stable, but under highly acidic conditions at elevated temperatures, it can hydrolyze to release HF (Hydrofluoric Acid). Avoid strong acids at high heat.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzylic alcohol is susceptible to slow oxidation to the aldehyde if exposed to air over long periods.
References
-
Synthesis via Chlorodifluoroacetate
- Title: "Difluoromethylation of Phenols: A Simple Protocol Using Sodium Chlorodifluoroacet
- Source:Organic Syntheses, 2017, 94, 16-33.
-
URL:[Link]
-
Difluoromethoxy Group Properties
-
Reduction Protocol
-
PubChem Compound Summary
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - [4-(difluoromethoxy)-3-methoxyphenyl]methanol (C9H10F2O3) [pubchemlite.lcsb.uni.lu]
